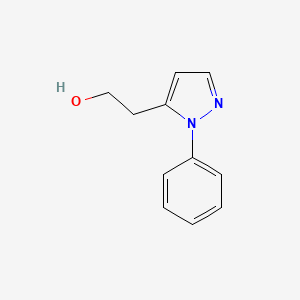

2-(1-苯基-1H-吡唑-5-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

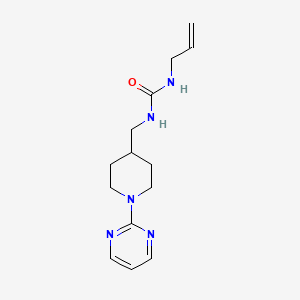

“2-(1-phenyl-1H-pyrazol-5-yl)ethanol” is a compound that falls under the category of pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazoles can be analyzed using techniques like single crystal diffraction, Density Functional Theory (DFT), and quantum theory of atoms in molecules (QTAIM) calculations . These techniques help in understanding the supramolecular environment of the compounds .

Chemical Reactions Analysis

The chemical reactions involving pyrazoles are diverse and can be used to synthesize a variety of bioactive chemicals . The reactions can be carried out in various media and the response processes can be thoroughly examined .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can be analyzed using techniques like 1H nuclear magnetic resonance (NMR) and 13C NMR . These techniques provide information about the chemical shifts of the atoms in the molecule, which can confirm the presence or absence of certain interactions .

科学研究应用

钯(II) 和铂(II)配合物

涉及源自吡唑化合物的配体的钯(II)和铂(II)配合物的研究,例如2-(5-甲基-3-苯基-1H-吡唑-1-基)乙醇,已显示出通过各种光谱技术和X射线衍射表征的配合物的形成。这些配合物表现出独特的构象异构体和分子间氢键相互作用,突出了它们在材料科学和催化中的潜力(Pérez 等人,2013)。

吡唑衍生物的生物活性

N'-[(Z)-(3-甲基-5-氧代-1-苯基-1,5-二氢-4H-吡唑-4-亚胺)(苯基)甲基]苯甲酰肼及其金属配合物的合成显示了对人早幼粒细胞白血病细胞的体外细胞毒活性以及对细菌和酵母的抗菌活性。这些发现证明了吡唑基化合物的药物和治疗潜力(Asegbeloyin 等人,2014)。

结构和理论研究

对5-甲基-1-苯基-1H-吡唑-4-羧酸(与所请求化合物密切相关的衍生物)的研究结合了实验和理论方法来阐明结构性质。这些研究提供了对吡唑衍生物在新型材料和药物开发中的分子行为和潜在应用的见解(Viveka 等人,2016)。

超声介导合成

在水性乙醇中双-3-甲基-1-苯基-1H-吡唑-5-醇的有效超声介导合成展示了一种用于快速合成的绿色方案。该方法强调了绿色化学在合成吡唑衍生物中的作用,这些衍生物在包括材料科学和药物开发在内的各个领域具有潜在应用(Shabalala 等人,2020)。

作用机制

Target of Action

The primary target of 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol is the muscarinic receptors , specifically the M1 and M3 subtypes . These receptors are part of the cholinergic system and play a crucial role in various physiological functions, including cardiovascular regulation.

Biochemical Pathways

The compound affects the cholinergic-nitric oxide signaling pathway . This pathway is involved in various physiological processes, including the regulation of cardiovascular function. The compound’s interaction with the muscarinic receptors leads to changes in this pathway, which in turn affect the cardiovascular system.

Result of Action

The administration of 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol results in sympathoinhibition, hypotension, and antihypertensive effects . These effects are likely due to the compound’s interaction with the muscarinic receptors and its impact on the cholinergic-nitric oxide signaling pathway .

安全和危害

The safety and hazards associated with pyrazoles can be determined from their hazard statements . For instance, some pyrazoles have hazard statements like H302, H315, H319, H332, and H335, indicating that they can be harmful if swallowed, cause skin irritation, cause serious eye irritation, harmful if inhaled, and may cause respiratory irritation respectively .

未来方向

The future directions in the research of pyrazoles involve the development of new synthetic techniques and the exploration of their biological activity . There is also a focus on designing molecules with desirable properties by understanding the supramolecular environment of their crystal structures . Furthermore, the introduction of different substituents on the pyrazole nucleus can assist in understanding how small structural changes affect the supramolecular environment .

属性

IUPAC Name |

2-(2-phenylpyrazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-9-7-11-6-8-12-13(11)10-4-2-1-3-5-10/h1-6,8,14H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQAPECSMHRYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-phenyl-1H-pyrazol-5-yl)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

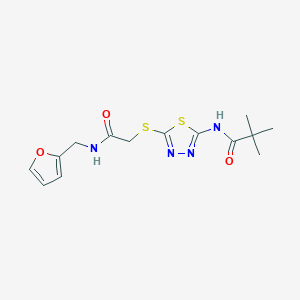

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2833989.png)

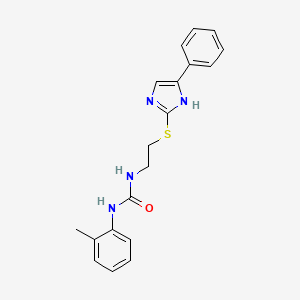

![3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2833994.png)

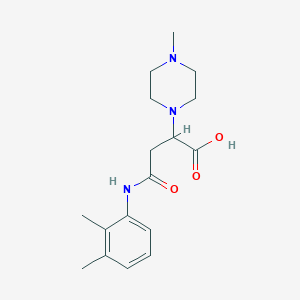

![4-Chlorophenyl [6-(phenylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2834003.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2834009.png)